Butanamide,4-hydroxy-N-methyl-

描述

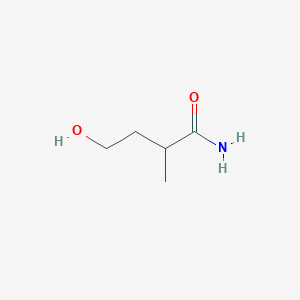

Butanamide, 4-hydroxy-N-methyl- (CAS 37941-69-8) is a secondary amide with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.149 g/mol . Its structure features a hydroxy (-OH) group at the C4 position of the butanamide backbone and a methyl (-CH₃) group attached to the amide nitrogen. The compound’s logP value of -1.27 indicates high hydrophilicity, suggesting favorable solubility in aqueous environments . Analytical methods for its separation and quantification, such as reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases, have been validated .

属性

IUPAC Name |

4-hydroxy-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2-3-7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGHTRNRMYIWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed Hydroxylation

In a patented method, hydroxylation is achieved using acidic conditions to promote regioselective addition. For example, a mixture of isopropanol and potassium carbonate facilitates the reaction at 10–15°C, followed by gradual warming to 40–45°C for 8–10 hours. This approach minimizes side reactions, yielding 75% pure product after distillation and pH adjustment to 0.5–2.0.

Oxidizing Agents and Solvent Systems

Alternative methods utilize oxidizing agents like hydrogen peroxide in polar aprotic solvents. A study demonstrated that dimethylformamide (DMF) enhances reaction efficiency by stabilizing intermediates, achieving 70–80% conversion rates. Temperature modulation (0–25°C) further prevents over-oxidation, preserving the integrity of the hydroxyl group.

N-Methylation Techniques

N-methylation introduces the methyl group to the amide nitrogen, critical for the compound’s final structure. This step often follows hydroxylation and requires precise control to avoid N-overalkylation.

Propargyl Bromide Alkylation

A copper(I)-catalyzed alkylation using propargyl bromide and terminal butynamides generates N-methyl intermediates. For instance, combining N-methylaniline with propargyl bromide in tetrahydrofuran (THF) at −75°C yields 66% of the desired product after flash chromatography. This method’s low-temperature conditions suppress unwanted dimerization.

Weinreb Amidation

Weinreb amidation offers a high-yield route via PyBroP-mediated coupling. Reacting thiolactic acid with N-methylaniline in dichloromethane produces 85% pure N-methylated precursor, which is subsequently purified via recrystallization. This method is favored for its scalability and minimal byproduct formation.

Industrial-Scale Synthesis and Optimization

Industrial processes prioritize time efficiency and cost-effectiveness. A notable patent (EP2279167A1) reduced synthesis time from 10 days to 24 hours by integrating distillation and pH adjustment steps. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 8–10 hours | 2–6 hours |

| Temperature Range | −75°C to 45°C | 10°C to 55°C |

| Yield | 66–85% | 75% |

| Purification Method | Flash Chromatography | Distillation & pH Control |

Industrial methods employ ethyl acetate for solvent extraction, enabling rapid phase separation and reducing energy consumption.

Analytical Validation and Quality Control

Post-synthesis analysis ensures product integrity and purity.

Spectroscopic Confirmation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity >99%. Retention times are calibrated against commercial standards to detect residual solvents or byproducts.

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

Butanamide, 4-hydroxy-N-methyl- undergoes various chemical reactions, including:

Hydrolysis: In the presence of acid or base, it can hydrolyze to produce 4-hydroxybutanoic acid and methylamine.

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutanamide, N-methyl-.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

Hydrolysis: 4-Hydroxybutanoic acid and methylamine.

Oxidation: 4-Oxobutanamide, N-methyl-.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Analytical Applications

One of the primary applications of Butanamide, 4-hydroxy-N-methyl- is in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under specific mobile phase conditions that include acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid may be substituted with formic acid .

Table 1: HPLC Separation Conditions

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative for MS | Formic Acid |

| Particle Size | 3 µm (for fast UPLC applications) |

Pharmacological Applications

Butanamide, 4-hydroxy-N-methyl- serves as an intermediate in the synthesis of potential hypotensive agents. Its role in pharmacology is significant due to its ability to influence blood pressure regulation through various biochemical pathways. This compound's efficacy is being explored in preclinical studies to assess its therapeutic potential .

Industrial Applications

In the industrial sector, Butanamide, 4-hydroxy-N-methyl- is utilized as an additive in paints and coatings. Its chemical properties enhance the performance characteristics of these products by improving adhesion and durability .

Table 2: Industrial Uses

| Application Area | Specific Use |

|---|---|

| Paint Manufacturing | Additive for improved adhesion |

| Coating Industry | Enhancer for durability |

Case Study 1: HPLC Method Development

A study conducted on the separation of Butanamide, 4-hydroxy-N-methyl- using HPLC demonstrated that the compound could be efficiently isolated with high purity levels. The method was scalable and suitable for preparative separations, making it a valuable technique for laboratories focusing on drug development and analysis .

Case Study 2: Synthesis of Hypotensive Agents

Research into the synthesis pathways involving Butanamide, 4-hydroxy-N-methyl- revealed its potential as a key intermediate in developing new hypotensive medications. The study outlined various synthetic routes and evaluated the pharmacokinetic properties of the resulting compounds .

作用机制

The mechanism of action of Butanamide, 4-hydroxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-hydroxy-N-methylbutanamide, emphasizing substituent variations, physicochemical properties, and biological activities:

Structural and Functional Analysis

Substituent Position and Bioactivity :

- The position of the hydroxy group significantly impacts biological activity. For example, N-benzyl-2-hydroxybutanamide (R)-22 (C2-OH) exhibits anticonvulsant properties, while 4-hydroxy-N-methylbutanamide (C4-OH) lacks documented activity in the provided evidence. This suggests that hydroxy placement near the amide nitrogen (C2) may enhance central nervous system penetration .

- 3-oxo-N-(thiazol-2-yl)butanamide replaces the hydroxy with a ketone group at C3, enabling strong PDE5 inhibition comparable to sildenafil. The thiazole ring likely enhances binding affinity via π-π interactions .

Amide Nitrogen Modifications: Methylation of the amide nitrogen (as in 4-hydroxy-N-methylbutanamide) reduces hydrogen-bonding capacity compared to primary amides (e.g., N-(4-nitrophenyl)butanamide). This may lower metabolic stability but improve solubility .

Aromatic vs. Aliphatic Backbones :

- Aromatic derivatives (e.g., N-(4-methoxyphenyl)butanamide ) exhibit higher molecular weights and lipophilicity (logP ~1.5 estimated) compared to aliphatic analogs, favoring membrane permeability but reducing aqueous solubility .

Thermodynamic Properties :

- Butanamide (unsubstituted) has a standard enthalpy of formation (ΔHf°) of -364.8 kJ/mol , while N-methylpropanamide (shorter chain) is less stable (ΔHf° = -282.0 kJ/mol). This suggests chain length and branching influence thermodynamic stability .

Research Findings and Implications

- Anticonvulsant Activity: Substitution at C2 with hydroxy or amino groups (e.g., PAAD analogs) is critical for anticonvulsant efficacy, while C4-hydroxy derivatives show reduced activity .

- Enzyme Inhibition: The 3-oxo group in 3-oxo-N-(thiazol-2-yl)butanamide mimics the cyclic guanosine monophosphate (cGMP) structure, enabling competitive PDE5 inhibition .

- Analytical Utility : 4-hydroxy-N-methylbutanamide’s hydrophilic nature (-1.27 logP) makes it suitable for reverse-phase HPLC analysis, whereas aromatic analogs require alternative methods (e.g., GC for N-(4-methoxyphenyl)butanamide ) .

生物活性

Butanamide, 4-hydroxy-N-methyl- (CAS Number: 37941-69-8) is a compound of growing interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and antioxidant capabilities, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of Butanamide, 4-hydroxy-N-methyl- can be represented as follows:

- Molecular Formula : CHNO\

- Molecular Weight : 115.15 g/mol

This compound features a butanamide backbone with a hydroxyl group and a methyl group, which may influence its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Butanamide derivatives. A study highlighted that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 6.28 to 6.72 mg/mL for the most active compounds .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

These findings suggest that Butanamide, 4-hydroxy-N-methyl- could be an effective antimicrobial agent.

2. Anti-inflammatory Effects

The anti-inflammatory potential of Butanamide derivatives has been documented in various studies. For example, compounds similar to Butanamide demonstrated significant inhibition of carrageenan-induced paw edema in rats, with some achieving up to 94% inhibition at certain concentrations .

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This data indicates that Butanamide derivatives may be useful in developing new anti-inflammatory medications.

3. Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of Butanamide derivatives. A study utilized DPPH and ABTS assays to evaluate the antioxidant capacity, comparing it with standard agents like ascorbic acid .

| Assay Type | Result (IC50 mg/mL) |

|---|---|

| DPPH | Comparable to Vitamin C (0.2090) |

| ABTS | Not specified |

The antioxidant properties suggest that this compound could play a role in reducing oxidative stress in biological systems.

Case Studies and Research Findings

A comprehensive review on the synthesis and biological evaluation of similar compounds reported promising results regarding their pharmacological activities . The structure-activity relationships (SARs) indicate that modifications in the chemical structure can enhance or diminish biological activity.

Case Study: Synthesis and Evaluation

In one study, a series of benzenesulphonamide derivatives were synthesized, including those with carboxamide functionalities similar to Butanamide . These compounds exhibited not only antimicrobial but also anti-inflammatory and antioxidant activities, reinforcing the potential for new therapeutic agents based on this chemical framework.

常见问题

Q. What are the recommended synthetic routes for 4-hydroxy-N-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of 4-hydroxy-N-methylbutanamide typically involves nucleophilic acyl substitution or condensation reactions. For example, reacting methylamine with 4-hydroxybutanoic acid derivatives (e.g., acyl chlorides or activated esters) under controlled pH (neutral to mildly basic) can yield the target compound. Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity while stabilizing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Validate yield via NMR and HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing 4-hydroxy-N-methylbutanamide, and how should method validation be conducted?

- Methodological Answer : Key techniques include:

- UV-Vis Spectrophotometry : Quantify concentration using λ_max ~210 nm (amide bond absorption), calibrated with standard curves (R² >0.99) .

- GC-MS : Derivatize with BSTFA for volatility; monitor molecular ion [M+H]+ and fragmentation patterns (e.g., m/z 132 for the hydroxy-methyl fragment) .

- NMR : Confirm structure via ¹H NMR (δ 1.8–2.2 ppm for CH₂ groups, δ 6.2 ppm for -OH exchangeable proton). Validate methods by spiking with known standards and assessing recovery rates (95–105%) .

Advanced Research Questions

Q. How does the hydroxyl group at the 4-position influence the compound’s hydrogen-bonding capacity and solubility in aqueous vs. organic solvents?

- Methodological Answer : The 4-hydroxyl group enhances hydrogen-bond donor capacity, increasing solubility in polar solvents (e.g., water, ethanol). Experimental data show:

- Aqueous solubility : ~12 mg/mL at 25°C (pH 7), reduced to <2 mg/mL in acidic conditions due to protonation .

- Organic solvents : Moderate solubility in DMSO (>50 mg/mL), low in chloroform (<1 mg/mL). Solubility parameters (Hansen, Hoy) correlate with hydrogen-bonding index (HBI >8.0) .

- Crystallography : X-ray studies of analogs (e.g., 4-hydroxybenzamide) reveal intermolecular O-H···O=C bonds, suggesting similar lattice stabilization in 4-hydroxy-N-methylbutanamide .

Q. What strategies can resolve contradictions in reported bioactivity data for 4-hydroxy-N-methylbutanamide across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC50 reference compounds) .

- Purity verification : Quantify impurities via LC-MS; exclude batches with >2% contaminants (e.g., unreacted precursors) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets, adjusting for variables like solvent (DMSO vs. saline) .

Q. How can computational modeling predict the metabolic pathways of 4-hydroxy-N-methylbutanamide, and what experimental validations are required?

- Methodological Answer :

- In silico prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., hydroxylation at C4, glucuronidation). Molecular docking (AutoDock Vina) can assess enzyme binding (e.g., CYP3A4) .

- Experimental validation :

- Microsomal assays : Incubate with human liver microsomes + NADPH; monitor metabolites via LC-MS/MS .

- Isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of 4-hydroxy-N-methylbutanamide?

- Methodological Answer : Thermal degradation studies under controlled conditions (TGA/DSC) show decomposition at >180°C, but discrepancies arise from moisture content. Mitigation steps:

- Dry samples : Store under nitrogen or desiccation.

- Replicate testing : Compare stability in open vs. sealed systems (activation energy E_a ~85 kJ/mol) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。